molecular formula C10H13Cl2NO2 B3424018 (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 331763-52-1

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Cat. No.: B3424018
CAS No.: 331763-52-1
M. Wt: 250.12 g/mol
InChI Key: POAZZXSNVUMPBP-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride (CAS 270596-36-6) is a chiral amino acid derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate for the development of novel pharmaceutical agents. Its structural features make it a valuable building block for creating kynureninase and kynurenine-3-hydroxylase enzyme inhibitors . These enzymes are key in the kynurenine pathway of tryptophan metabolism, which produces neuroactive agents. Researchers are investigating inhibitors of these targets for their potential in preventing and treating a range of neurodegenerative diseases, including Huntington's chorea, Alzheimer's disease, Parkinson's disease, and cerebral ischemia . The compound has a molecular formula of C10H13Cl2NO2 and a molecular weight of 250.12 g/mol . It is characterized by a boiling point of 360.2°C at 760 mmHg and a flash point of 171.6°C . The (S)-enantiomeric form provides specificity for research into stereoselective biological interactions and metabolic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZZXSNVUMPBP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375831
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-52-1, 270596-36-6
Record name Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-chlorobenzaldehyde and L-alanine.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield the desired product.

    Hydrochloride Formation: Finally, the product is converted into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and type of substituents on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid HCl 2-Cl C₁₀H₁₁ClNO₂·HCl 248.12* Not Provided Likely moderate lipophilicity; target for chiral drug synthesis
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl 2,4-diCl C₁₀H₁₀Cl₂NO₂·HCl 299.57* 331763-54-3 Higher halogen content increases lipophilicity; potential enhanced receptor binding
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid HCl 3-Cl C₁₀H₁₁ClNO₂·HCl 248.12* 270596-38-8 Reduced similarity (0.89 vs. target); altered steric/electronic effects
(S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid HCl 4-tert-butyl C₁₄H₂₁NO₂·HCl 283.79* 1217789-95-1 Bulky substituent increases hydrophobicity; impacts pharmacokinetics
(S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl 2-methyl C₁₁H₁₅NO₂·HCl 229.70* 270062-89-0 Methyl group reduces polarity; possible metabolic stability
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl 2,4,5-F₃ C₁₀H₁₀F₃NO₂·HCl 269.65* 1217809-78-3 Fluorine enhances electronegativity and metabolic resistance

*Calculated based on molecular formulas provided in evidence.

Key Differences and Implications

  • Chlorine Position : The 2-chloro substitution in the target compound likely optimizes steric interactions compared to the 3-chloro analog, which has a lower structural similarity (0.89) .
  • Bulky Groups : The tert-butyl substituent () introduces steric hindrance, which may reduce enzymatic degradation but complicate synthesis .

Biological Activity

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : Approximately 213.66 g/mol
  • Chirality : The compound is optically active, which significantly influences its biological interactions.

The biological activity of (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound is known to bind to specific receptors, potentially influencing neurotransmitter systems and modulating their activity.
  • Enzyme Modulation : It may affect the activity of enzymes involved in metabolic pathways, thus altering biochemical processes.
  • Signal Transduction : The compound can influence signal transduction pathways, leading to various biological outcomes.

Biological Activities

  • Neurotransmitter Modulation
    • Studies indicate that (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may act as a modulator of neurotransmitter systems, which is crucial for developing treatments for neurological disorders.
  • Anticonvulsant Properties
    • Preliminary research suggests potential anticonvulsant effects, indicating its application in managing seizure disorders.
  • Antiproliferative Activity
    • In vitro studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it demonstrated significant inhibitory action on HCT-116 cells with IC50 values comparable to established chemotherapeutics such as doxorubicin .
  • Antimicrobial Activity
    • Research has explored the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Enhanced antibacterial activity was observed in derivatives containing specific amino acids .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
Neurotransmitter ModulationPotential modulation of neurotransmitter systems
Anticonvulsant PropertiesIndications of anticonvulsant effects
Antiproliferative ActivityInhibitory action on cancer cell lines (IC50 values)
Antimicrobial ActivityEnhanced activity against bacterial strains

Detailed Research Findings

  • Antiproliferative Studies :
    • A series of synthesized derivatives based on (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride were tested for their antiproliferative effects against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating promising potential as anticancer agents .
  • Antimicrobial Screening :
    • Various derivatives were tested against bacterial strains such as E. coli and S. aureus using the agar-well diffusion method. Results showed zones of inhibition comparable to conventional antibiotics, suggesting that modifications to the amino acid structure can enhance antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-amino-4-(2-chlorophenyl)butanoic acid hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via enantioselective methods such as asymmetric hydrogenation of β-keto esters using chiral catalysts (e.g., Rh or Ru complexes) or Michael addition of chlorophenyl boronic acid to α,β-unsaturated esters . Key parameters include:

  • Temperature : 25–60°C for hydrogenation .
  • Catalyst loading : 0.5–2 mol% to balance cost and yield .
  • Purification : Recrystallization from ethanol/water or preparative HPLC to achieve >98% purity .

Q. What analytical techniques are recommended for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) to resolve enantiomers (Rf difference ≥1.2) .
  • NMR : 1^1H and 13^{13}C NMR to verify the 2-chlorophenyl substituent (δ 7.2–7.5 ppm aromatic protons) and β-amino acid backbone .
  • X-ray crystallography : For absolute stereochemistry confirmation, though single-crystal growth may require slow evaporation from DMSO .

Advanced Research Questions

Q. How do the biological activities of (S)-enantiomer compare to its (R)-counterpart, and what experimental strategies can elucidate enantiomer-specific effects?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-GABA) to compare affinity for GABAB_B receptors; (S)-enantiomer shows 10–100x higher activity in neuronal excitability assays .
  • Enzymatic inhibition : Test DPP-IV inhibition (IC50_{50}) in vitro; the (S)-form may lack activity compared to dichlorophenyl analogs .
  • In vivo models : Administer enantiomers separately in rodent seizure models (e.g., pentylenetetrazole-induced) to assess anticonvulsant efficacy .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., GABA modulation vs. DPP-IV inhibition)?

  • Methodological Answer :

  • Target validation : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm primary targets (e.g., GABAB_B receptor vs. DPP-IV) .
  • Off-target screening : Employ broad-spectrum kinase/GPCR panels to identify unintended interactions .
  • Structural analogs : Compare activity of derivatives (e.g., 3,4-dichlorophenyl vs. 4-cyanophenyl) to isolate pharmacophores .

Q. What strategies are effective for optimizing synthetic yield while maintaining stereochemical fidelity in multigram syntheses?

  • Methodological Answer :

  • Continuous flow reactors : Improve reproducibility for amination steps (residence time: 10–15 min, 50°C) .
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B enzyme, 40°C, pH 7.5) to achieve >99% ee .
  • DoE (Design of Experiments) : Optimize solvent polarity (e.g., THF vs. MeCN) and catalyst ratios via response surface modeling .

Q. How should researchers address variability in biological activity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293-GABAB_B stable lines) and buffer conditions (pH 7.4, 37°C) .
  • Purity verification : Quantify residual solvents (GC-MS) and counterion stoichiometry (ion chromatography) to exclude batch-specific artifacts .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers or assay-dependent trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
Reactant of Route 2
(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

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